2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile

Vue d'ensemble

Description

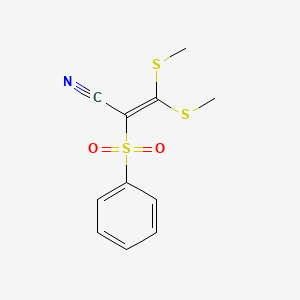

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group and two methylsulfanyl groups attached to a prop-2-enenitrile backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable precursor containing the prop-2-enenitrile moiety. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The methylsulfanyl groups are introduced through nucleophilic substitution reactions using methylthiolate anions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzenesulfonyl derivatives.

Applications De Recherche Scientifique

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2Z)-2-(Benzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile

- (2E)-2-(Benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile

- (2E)-2-(Benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile

Uniqueness

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is unique due to the presence of two methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Activité Biologique

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is an organic compound with notable structural features that include a benzenesulfonyl group and two methylsulfanyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with a suitable precursor containing the prop-2-enenitrile moiety. The process often employs bases like triethylamine to facilitate the formation of the sulfonyl group. The methylsulfanyl groups are introduced through nucleophilic substitution reactions using methylthiolate anions.

Chemical Structure

- Molecular Formula : C11H11NO2S3

- CAS Number : 58092-40-3

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The benzenesulfonyl group may inhibit enzymes and proteins, while the methylsulfanyl groups could modulate the compound's reactivity and binding affinity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives featuring similar functional groups can inhibit cell proliferation in various cancer cell lines. A notable study reported IC50 values for certain derivatives ranging from 6.26 μM to 20.46 μM against human lung cancer cell lines .

Study on Antitumor Activity

In a study examining the antitumor effects of compounds related to this compound, researchers utilized both 2D and 3D cell culture models to assess cytotoxicity. The results indicated that these compounds exhibited higher activity in 2D cultures compared to 3D models, suggesting that their efficacy may be influenced by the dimensionality of the cellular environment .

Antimicrobial Properties

Another area of investigation has been the antimicrobial activity of related compounds. In vitro assays have shown that certain derivatives possess antibacterial and antifungal properties, with minimal inhibitory concentrations (MICs) as low as 50 μg/mL for some tested organisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2Z)-2-(Benzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile | Similar sulfonyl and methylsulfanyl groups | Antitumor activity reported |

| (2E)-2-(Benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile | Contains chloro and methoxy substituents | Moderate cytotoxicity |

| (2E)-2-(Benzenesulfonyl)-3-[4-(methylthio)phenyl]prop-2-enenitrile | Methylthio group variation | Antimicrobial properties observed |

Propriétés

IUPAC Name |

2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S3/c1-15-11(16-2)10(8-12)17(13,14)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPQOZAHGIFBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973678 | |

| Record name | 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58092-40-3 | |

| Record name | Phenylsulfonyl ketenethioacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058092403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.